6alpha-Hydroxy-ethinylestradiol
Overview
Description
6alpha-Hydroxy-ethinylestradiol is a synthetic derivative of ethinylestradiol, a widely used estrogen medication. This compound is characterized by the presence of a hydroxyl group at the 6alpha position, which distinguishes it from its parent compound, ethinylestradiol. Ethinylestradiol itself is a synthetic form of estradiol, a natural estrogen, and is commonly used in combination with progestins in oral contraceptives .
Mechanism of Action
Target of Action
6alpha-Hydroxy-ethinylestradiol, also known as 6alpha-Hydroxy Ethynyl Estradiol, is a derivative of ethinylestradiol (EE), a synthetic estrogen . The primary targets of this compound are the estrogen receptors, which are the biological targets of estrogens like estradiol . These receptors are found in various tissues, including the breast, uterine, ovarian, skin, prostate, bone, fat, and brain tissues .
Mode of Action
This compound, similar to ethinylestradiol, acts as an agonist of the estrogen receptors . Once the estrogen receptor has bound to its ligand, it enters the nucleus of the target cell, regulating gene transcription and formation of messenger RNA . This mRNA makes contact with ribosomes producing specific proteins that express the effect of estradiol upon the target cell .
Biochemical Pathways
Ethinylestradiol decreases luteinizing hormone to decrease endometrial vascularization, and decreases gonadotrophic hormone to prevent ovulation .
Pharmacokinetics
Ethinylestradiol, its parent compound, is known to have a bioavailability of 38–48% . It is primarily metabolized in the liver, primarily by CYP3A4 . The elimination half-life of ethinylestradiol is 7–36 hours , and it is excreted in feces (62%) and urine (38%) .
Result of Action
It can cause breast tenderness and enlargement, headache, fluid retention, and nausea among others . In men, it can additionally cause breast development, feminization in general, hypogonadism, and sexual dysfunction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found in surface waters in many countries, both above and below the predicted no effect concentration (PNEC) of 0.035 ng L −1 . Several methods for the reduction of EE2 levels of up to 100% removal efficiency were reported recently and are of chemical, biological, adsorptive or ion-exchange nature .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6alpha-Hydroxy-ethinylestradiol are largely defined by its interactions with various enzymes, proteins, and other biomolecules
Cellular Effects
This compound has significant effects on various types of cells and cellular processes It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are important aspects of its biochemical profile This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
The synthesis of 6alpha-Hydroxy-ethinylestradiol involves several steps, starting from ethinylestradiol. The hydroxylation at the 6alpha position can be achieved through various chemical reactions, including catalytic hydrogenation and oxidation processes. Industrial production methods often utilize advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and stability of the compound .
Chemical Reactions Analysis
6alpha-Hydroxy-ethinylestradiol undergoes several types of chemical reactions, including:
Oxidation: This reaction can further modify the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting it to ethinylestradiol.
Substitution: The hydroxyl group can be substituted with other functional groups, altering the compound’s properties.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6alpha-Hydroxy-ethinylestradiol has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the stability and degradation of estrogen compounds.
Biology: The compound is utilized in cell culture studies to investigate the effects of estrogens on cellular processes.
Medicine: Research on this compound contributes to understanding the pharmacokinetics and pharmacodynamics of estrogen medications.
Comparison with Similar Compounds
6alpha-Hydroxy-ethinylestradiol can be compared with other hydroxylated derivatives of ethinylestradiol, such as:
6beta-Hydroxy-ethinylestradiol: Differing only in the position of the hydroxyl group, this compound may exhibit different pharmacological properties.
17alpha-Ethynylestradiol: The parent compound, widely used in contraceptives, lacks the hydroxyl group at the 6alpha position.
Estradiol: The natural estrogen, which has a different structure and pharmacokinetic profile compared to its synthetic derivatives
The uniqueness of this compound lies in its specific hydroxylation, which can influence its stability, bioavailability, and interaction with estrogen receptors.
Properties
IUPAC Name |
(6S,8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,6,17-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,4-5,10,14-15,17-18,21-23H,6-9,11H2,2H3/t14-,15-,17+,18+,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBUZQAUNLRYCT-VTPPTGSRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CC(C4=C3C=CC(=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)C[C@@H](C4=C3C=CC(=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181943 | |
Record name | 6alpha-Hydroxy-ethinylestradiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27521-34-2 | |
Record name | 6alpha-Hydroxy-ethinylestradiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027521342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6alpha-Hydroxy-ethinylestradiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6α,17α)-19-Norpregna-1,3,5(10)-trien-20-yne-3,6,17-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6.ALPHA.-HYDROXY-ETHINYLESTRADIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG3MQJ7K0L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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